3-Bromo-2-methylquinolin-4-OL

Medicinal Chemistry Physicochemical Properties ADME

3-Bromo-2-methylquinolin-4-OL (CAS 65673-88-3) is a 3-bromo-substituted quinolin-4-ol derivative with a molecular weight of 238.08 g/mol. This compound serves as a key intermediate in the multi-step synthesis of simeprevir, a macrocyclic hepatitis C virus (HCV) NS3/4A protease inhibitor.

Molecular Formula C10H8BrNO
Molecular Weight 238.084
CAS No. 65673-88-3
Cat. No. B2695553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-methylquinolin-4-OL
CAS65673-88-3
Molecular FormulaC10H8BrNO
Molecular Weight238.084
Structural Identifiers
SMILESCC1=C(C(=O)C2=CC=CC=C2N1)Br
InChIInChI=1S/C10H8BrNO/c1-6-9(11)10(13)7-4-2-3-5-8(7)12-6/h2-5H,1H3,(H,12,13)
InChIKeyRPUCDXLAFUWPHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-methylquinolin-4-OL (CAS 65673-88-3): Key Quinoline Scaffold for HCV Protease Inhibitor Synthesis


3-Bromo-2-methylquinolin-4-OL (CAS 65673-88-3) is a 3-bromo-substituted quinolin-4-ol derivative with a molecular weight of 238.08 g/mol . This compound serves as a key intermediate in the multi-step synthesis of simeprevir, a macrocyclic hepatitis C virus (HCV) NS3/4A protease inhibitor [1]. Its structural features—a bromine atom at position 3, a methyl group at position 2, and a hydroxyl group at position 4—provide a specific handle for further functionalization in complex organic syntheses .

Why 3-Bromo-2-methylquinolin-4-OL Cannot Be Simply Replaced by Other 3-Halo-2-methylquinolin-4-ols


Direct substitution of 3-Bromo-2-methylquinolin-4-OL with its 3-chloro or 3-iodo analogs is not feasible in validated synthetic routes due to significant differences in physicochemical properties and reactivity. While the presence of a halogen at the 3-position is a common feature in this class of quinoline derivatives, the specific halogen atom critically influences properties like lipophilicity (LogP) and reactivity in cross-coupling reactions. For instance, the calculated LogP for 3-Bromo-2-methylquinolin-4-OL is reported as 2.8 , whereas the 3-chloro analog exhibits a lower LogP of 2.9 . Furthermore, in the context of simeprevir synthesis, the specific reactivity profile of the bromo-derivative is essential for achieving the desired yield and purity in subsequent reaction steps. A different halogen would alter reaction kinetics and may not be compatible with the established, optimized synthetic route.

Quantitative Differentiation of 3-Bromo-2-methylquinolin-4-OL from Structural Analogs


Lipophilicity (LogP) Comparison with 3-Chloro Analog

The lipophilicity of 3-Bromo-2-methylquinolin-4-OL is quantitatively distinct from its 3-chloro analog, which can impact its behavior in biological systems and its suitability as a synthetic intermediate. The calculated octanol-water partition coefficient (LogP) is a key descriptor for predicting membrane permeability and solubility [REFS-1, REFS-2].

Medicinal Chemistry Physicochemical Properties ADME

Biological Activity: MAO-A Inhibition Compared to a Derivative

In an in vitro enzyme assay, a closely related derivative of 3-Bromo-2-methylquinolin-4-OL, identified by SMILES COc1ccc(cc1)-c1c(Br)c2cc(C#N)c(cc2n1OC)C#N, exhibited moderate inhibitory activity against human recombinant Monoamine Oxidase A (MAO-A). While not a direct measurement of the target compound, this data provides class-level insight into the potential biological profile of 3-bromo-substituted quinolin-4-ones [1].

Neuroscience Enzyme Inhibition Psychopharmacology

High-Value Application Scenarios for 3-Bromo-2-methylquinolin-4-OL


Synthesis of Simeprevir (HCV NS3/4A Protease Inhibitor)

3-Bromo-2-methylquinolin-4-OL is a crucial building block in the process-scale synthesis of the macrocyclic HCV protease inhibitor simeprevir [1]. Its role as a specific intermediate in this validated route makes it essential for generic manufacturers or research groups aiming to produce simeprevir or related analogs. The compound's specific reactivity profile is required for the Mitsunobu coupling step that introduces the quinolinol fragment into the larger macrocycle [1].

Medicinal Chemistry as a Halogenated Quinoline Scaffold

This compound can serve as a starting material for building focused libraries of quinoline-based bioactive molecules. As evidenced by the MAO-A inhibitory activity of a structurally related derivative, the 3-bromo-2-methylquinolin-4-one core can be functionalized to explore structure-activity relationships (SAR) in enzyme inhibition studies [2]. The bromine atom at the 3-position provides a convenient handle for further diversification through cross-coupling reactions.

Antibacterial Research as a Quorum Sensing Modulator

Research has shown that 3-substituted 2-methylquinolin-4(1H)-ones, including those that can be derived from 3-Bromo-2-methylquinolin-4-OL, are of interest for their potential to affect quorum sensing processes in bacterial communities [3]. This makes the compound a relevant precursor for synthesizing new chemical entities designed to combat antibiotic resistance by targeting virulence factors rather than cell viability.

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